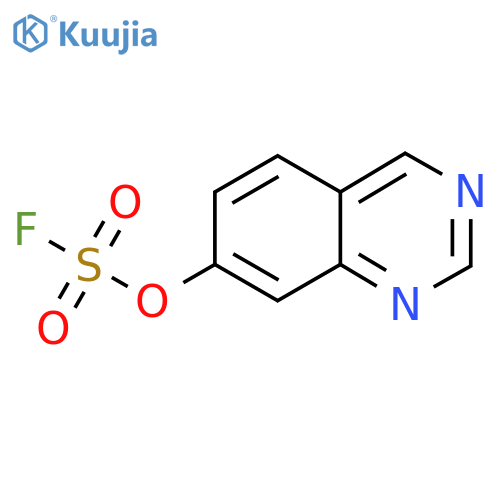Cas no 2411195-19-0 (Quinazolin-7-yl sulfurofluoridate)

2411195-19-0 structure
商品名:Quinazolin-7-yl sulfurofluoridate
CAS番号:2411195-19-0
MF:C8H5FN2O3S
メガワット:228.200303792953
CID:5360350
Quinazolin-7-yl sulfurofluoridate 化学的及び物理的性質
名前と識別子
-
- quinazolin-7-yl sulfurofluoridate
- Z3919186661
- Quinazolin-7-yl sulfurofluoridate
-
- インチ: 1S/C8H5FN2O3S/c9-15(12,13)14-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
- InChIKey: HUBRVSZHMIULJZ-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(OC1C=CC2=CN=CN=C2C=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 316
- トポロジー分子極性表面積: 77.5
- 疎水性パラメータ計算基準値(XlogP): 1.2
Quinazolin-7-yl sulfurofluoridate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7554377-1.0g |
quinazolin-7-yl sulfurofluoridate |
2411195-19-0 | 95.0% | 1.0g |
$0.0 | 2025-03-22 |
Quinazolin-7-yl sulfurofluoridate 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
2411195-19-0 (Quinazolin-7-yl sulfurofluoridate) 関連製品
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
